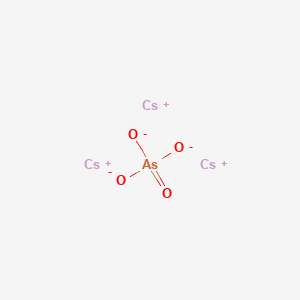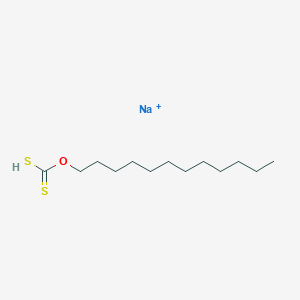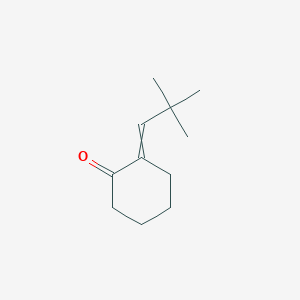
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate typically involves the reaction of carboxylic acid hydrazides with carbon disulfide and dialkyl maleates . This reaction is carried out in water, adhering to green chemistry principles, which aim to minimize the use of hazardous chemicals and solvents . The yields from this method are nearly quantitative, making it an efficient synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would focus on environmentally friendly processes. The use of readily available starting materials and the avoidance of hazardous solvents would be key considerations in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as aldose reductase, which is involved in the development of diabetic complications . Additionally, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting antiapoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share a similar thiazolidinone core and exhibit comparable biological activities.
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides: These derivatives are synthesized using similar methods and have been studied for their biological activities.
Uniqueness
Ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate stands out due to its adherence to green chemistry principles in its synthesis and its potential applications in medicinal chemistry. Its unique combination of biological activities, including antimicrobial and antitumor properties, makes it a valuable compound for further research and development.
Properties
CAS No. |
76330-28-4 |
|---|---|
Molecular Formula |
C7H10N2OS3 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
ethyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate |
InChI |
InChI=1S/C7H10N2OS3/c1-3-12-5(2)8-9-6(10)4-13-7(9)11/h3-4H2,1-2H3 |
InChI Key |
MVSBZBDSMKZTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NN1C(=O)CSC1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
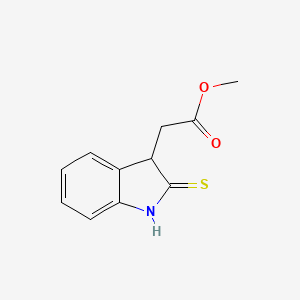
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)

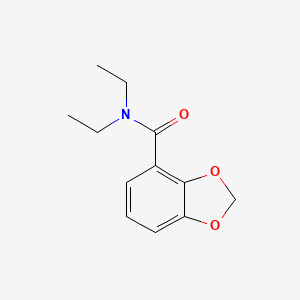
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
